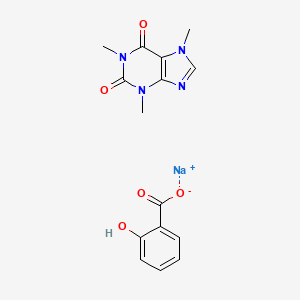

Caffeine sodium salicylate

Description

Properties

CAS No. |

8002-85-5 |

|---|---|

Molecular Formula |

C15H15N4NaO5 |

Molecular Weight |

354.29 g/mol |

IUPAC Name |

sodium;2-hydroxybenzoate;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C8H10N4O2.C7H6O3.Na/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-6-4-2-1-3-5(6)7(9)10;/h4H,1-3H3;1-4,8H,(H,9,10);/q;;+1/p-1 |

InChI Key |

MJZVAJZDKMFTBN-UHFFFAOYSA-M |

SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |

Other CAS No. |

8002-85-5 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Caffeine Sodium Salicylate

Solution-Phase Preparation Techniques

Solution-phase synthesis offers a common and versatile approach to the preparation of caffeine (B1668208) sodium salicylate (B1505791), allowing for controlled reaction conditions and purification. These methods typically involve the interaction of caffeine and a salicylate source in a suitable solvent.

A straightforward and established method for the preparation of caffeine sodium salicylate involves the trituration of its precursors. google.com This mechanochemical technique relies on the intimate mixing and grinding of caffeine and sodium salicylate in the presence of a minimal amount of a suitable liquid, which facilitates the formation of the complex.

A general procedure for this approach is described as the trituration of caffeine with sodium salicylate in the presence of a sufficient quantity of alcohol to form a smooth paste. google.com The alcohol acts as a medium to enable the interaction between the solid reactants, leading to the formation of the this compound complex. Subsequent drying of this paste yields the final product. google.com While this method is simple in its execution, the efficiency of the complex formation and the purity of the resulting product can be influenced by factors such as the particle size of the reactants, the specific alcohol used, and the thoroughness of the trituration process. A detailed protocol for this method as described in the literature is presented in Table 1.

Table 1: Trituration-Based Synthesis of this compound

| Step | Procedure | Reference |

|---|---|---|

| 1 | Combine caffeine and sodium salicylate solids. | google.com |

| 2 | Add a sufficient quantity of alcohol. | google.com |

| 3 | Triturate the mixture to form a smooth paste. | google.com |

| 4 | Dry the resulting paste to obtain the final product. | google.com |

The direct reaction of caffeine and a salicylate source in a solvent medium represents another key solution-phase synthetic route. While specific literature detailing the direct reaction of caffeine and sodium salicylate to yield this compound is not abundant, the synthesis of the closely related caffeine salicylate from caffeine and salicylic (B10762653) acid is well-documented and provides a foundational understanding of the complex formation in solution.

One detailed experimental procedure involves the reaction of caffeine and salicylic acid in an organic solvent. libretexts.org In a representative synthesis, caffeine and salicylic acid are dissolved in toluene (B28343) by warming the mixture. libretexts.org The subsequent addition of a less polar solvent, such as petroleum ether, reduces the solubility of the product and induces crystallization upon cooling. libretexts.org This method allows for the isolation of caffeine salicylate as a crystalline solid. The formation of this compound would then conceptually involve the reaction of this caffeine salicylate with a sodium base or by directly using sodium salicylate as the starting material in an appropriate solvent system.

Studies have extensively investigated the interaction between caffeine and sodium salicylate in aqueous solutions, demonstrating a significant increase in the solubility of caffeine in the presence of sodium salicylate. nih.govresearchgate.net This enhanced solubility is attributed to the formation of a soluble complex between the two molecules, which is the fundamental principle behind a direct solution-phase synthesis. The formation of the complex in water is driven by intermolecular interactions. nih.govmdpi.com A hypothetical direct synthesis in an aqueous medium would involve dissolving both caffeine and sodium salicylate in water, followed by a crystallization process, potentially involving changes in temperature or the addition of an anti-solvent to isolate the this compound complex.

A summary of a representative direct reaction pathway for the synthesis of the caffeine salicylate precursor is provided in Table 2.

Table 2: Direct Reaction Synthesis of Caffeine Salicylate

| Reactant 1 | Reactant 2 | Solvent | Key Steps | Reference |

|---|---|---|---|---|

| Caffeine | Salicylic Acid | Toluene | Dissolution by warming, addition of petroleum ether, cooling, and crystallization. | libretexts.org |

Optimization Strategies for Synthesis Yield and Purity in Laboratory Settings

The optimization of synthetic protocols for this compound is crucial for maximizing product yield and ensuring high purity. Key parameters that can be manipulated include the choice of solvent, reaction temperature, stoichiometry of reactants, and purification methods.

For solution-phase reactions, the solvent system plays a critical role. The ideal solvent should facilitate the dissolution of the reactants to allow for efficient interaction while also enabling the straightforward isolation of the product. For the direct reaction of caffeine and salicylic acid to form caffeine salicylate, toluene proved to be an effective solvent for the reaction, while the addition of petroleum ether was necessary to induce precipitation. libretexts.org In the case of preparing this compound directly, a solvent that can dissolve both caffeine and sodium salicylate would be required. Given the high solubility of both compounds in water, an aqueous system could be employed, with optimization focusing on concentration and temperature to control crystallization and minimize the inclusion of unreacted starting materials.

Temperature is another critical factor. In the synthesis of caffeine salicylate, warming is used to dissolve the reactants, while subsequent cooling is essential for crystallization. libretexts.org The rate of cooling can influence the size and purity of the crystals formed, with slower cooling generally favoring the formation of larger, more perfect crystals.

The stoichiometry of the reactants is also a key consideration. While a 1:1 molar ratio of caffeine to salicylate is expected for the complex, slight excesses of one reactant may be explored to drive the reaction to completion. However, this must be balanced with the potential for contamination of the final product with the excess reactant, necessitating more rigorous purification steps.

Purification of this compound is essential to remove any unreacted starting materials or byproducts. Recrystallization is a common and effective method for purifying solid organic compounds. The choice of recrystallization solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For caffeine salicylate, a mixed solvent system of acetone (B3395972) and petroleum ether has been used for recrystallization. uobasrah.edu.iq Similar solvent screening would be necessary to identify an optimal system for this compound.

Comparative Analysis of Synthetic Pathways in Academic Studies

Trituration-Based Synthesis:

Advantages: This method is simple, rapid, and avoids the use of large volumes of solvents, making it a more environmentally friendly or "green" approach. It is a solid-state reaction facilitated by a small amount of liquid, which can be advantageous in terms of process efficiency and waste reduction.

Disadvantages: The reaction may not go to completion, leading to a product that is a mixture of the complex and unreacted starting materials. The purity of the final product can be difficult to control and may require subsequent purification steps. The process is also less amenable to precise control over reaction parameters compared to solution-phase methods.

Solution-Phase Synthesis (Direct Reaction):

Advantages: This method allows for better control over reaction conditions such as temperature, stoichiometry, and reaction time. It generally leads to a more homogeneous reaction environment and can facilitate the formation of a purer product, especially when combined with a controlled crystallization process. Purification by recrystallization is often more straightforward from a solution-based synthesis.

Disadvantages: This approach typically requires larger volumes of solvents, which can have environmental and cost implications. The selection of an appropriate solvent system that can dissolve both reactants and facilitate product isolation can be challenging. The process may also be more time-consuming due to the need for dissolution, reaction, and crystallization steps.

Intermolecular Interactions and Molecular Association Phenomena

Solution-Phase Complexation Mechanisms

In aqueous environments, caffeine (B1668208) and sodium salicylate (B1505791) engage in specific interactions that lead to the formation of soluble complexes. This process is critical for overcoming the relatively low solubility of caffeine in water.

Experimental and computational studies have demonstrated that the primary interaction leading to complex formation between caffeine and sodium salicylate is parallel stacking of their aromatic rings. innovationforever.com These non-covalent π-π interactions occur between the electron-rich aromatic system of the salicylate anion and the electron-deficient purine (B94841) ring of the caffeine molecule. nih.govresearchgate.net Molecular simulations indicate that the salicylate moiety and caffeine molecule arrange themselves in a parallel orientation to maximize this stacking interaction. researchgate.net The distance for this interaction is critical; the peak of the radial distribution function between the center of masses of salicylate and caffeine molecules has been calculated to be approximately 3.86 Å, which is a characteristic distance for π-π stacking. researchgate.net This initial complex formation is a key step that facilitates the increased presence of caffeine in the aqueous phase. researchgate.net

A proposed mechanism suggests that after the initial formation of the caffeine-salicylate π-π complex, the salicylate anion is subsequently released. nih.govresearchgate.net This release is energetically favored due to the strong solvation of the salicylate anion by water molecules. nih.gov The temporary complexation effectively increases the local concentration of caffeine monomers, creating a state of supersaturation. nih.gov Once the salicylate anion is released, it frees the caffeine molecules to interact with each other, leading to the phenomena described in the following section. nih.govresearchgate.net

Self-Aggregation Behavior of Caffeine in the Presence of Sodium Salicylate

Sodium salicylate significantly influences the natural tendency of caffeine to self-aggregate in water. It acts as a promoter of this aggregation, altering the equilibrium between caffeine monomers and their aggregated forms. nih.govnih.gov

The presence of sodium salicylate alters the hydration landscape of caffeine. Volumetric and viscosimetric measurements indicate that sodium salicylate is a "structure-maker," meaning it tends to promote order in the surrounding water molecules. nih.gov When caffeine is introduced into a sodium salicylate solution, the interactions between caffeine and the solvent (water and salicylate) become more pronounced. nih.gov

Thermodynamic parameters derived from viscosity measurements support this view, indicating that interactions between caffeine and the solvent molecules (water and sodium salicylate) are stronger in the ground state than in the transition state. nih.gov

| Temperature (K) | Δμ₁°≠ (kJ·mol⁻¹) (Solvent) | Δμ₂°≠ (kJ·mol⁻¹) (Solute) |

|---|---|---|

| 293.15 | 9.77 | 51.3 |

| 298.15 | 9.56 | 47.6 |

| 303.15 | 9.35 | 44.5 |

| 308.15 | 9.14 | 41.6 |

| 313.15 | 8.93 | 38.9 |

The larger positive values of Δμ₂°≠ compared to Δμ₁°≠ indicate that the interactions involving the solute (caffeine) with the solvent are more significant in the ground state.

Sodium salicylate shifts the self-association equilibrium of caffeine towards the formation of aggregates. nih.govresearchgate.net In pure water, caffeine self-association is concentration-dependent. However, the presence of sodium salicylate initiates the self-aggregation of caffeine even at concentrations where it would not typically occur in pure water. researchgate.net

The mechanism involves the initial formation of caffeine-salicylate complexes, which increases the concentration of soluble caffeine. nih.gov Subsequently, as salicylate is released, a caffeine molecule can displace it to interact with another caffeine molecule, initiating or propagating the aggregation process. researchgate.net This leads to a decrease in the concentration of free caffeine monomers and a corresponding increase in the concentration of caffeine dimers and higher-order aggregates. innovationforever.com This entire process effectively enhances the total amount of caffeine that can be dissolved in the aqueous solution, even though much of it exists in an aggregated state. innovationforever.comnih.gov

Hetero-Association with Other Aromatic Compounds

The tendency of caffeine and sodium salicylate to form stacked complexes extends to interactions with other aromatic molecules, a phenomenon known as hetero-association. This is particularly relevant in systems containing multiple aromatic species.

Studies involving riboflavin (B1680620) (Vitamin B2), another aromatic compound, in the presence of caffeine and sodium salicylate, have provided quantitative insights into these interactions. It has been shown that both caffeine and sodium salicylate can form hetero-complexes with riboflavin, primarily through the vertical stacking of their aromatic chromophores. core.ac.ukacademicjournals.org

Analysis of these ternary systems reveals that the formation of hetero-associates leads to a reduction in the effective monomer concentration of each component in the solution. core.ac.uk The stability of these complexes can be quantified by their association constants. For instance, the hetero-association of caffeine with riboflavin is significantly stronger than that of sodium salicylate with riboflavin, which is consistent with caffeine's larger, two-ring aromatic system compared to salicylate's single ring. academicjournals.org These interactions are predominantly stabilized by dispersion and hydrophobic forces. core.ac.uk

| Interacting Molecules | Association Type | Association Constant (K) (M⁻¹) | Source |

|---|---|---|---|

| Caffeine - Sodium Salicylate | Hetero-association (1:1 Complex) | 80 | innovationforever.com |

| Caffeine - Caffeine | Self-association (Dimerization) | 17.0 ± 1.5 | core.ac.uk |

| Sodium Salicylate - Sodium Salicylate | Self-association (Dimerization) | 2.7 ± 0.5 | core.ac.uk |

| Riboflavin - Caffeine | Hetero-association | 74 ± 11 | core.ac.uk |

| Riboflavin - Sodium Salicylate | Hetero-association | 25 ± 4 | core.ac.uk |

Investigations with Riboflavin and Related Biomolecules

The interaction between caffeine and sodium salicylate with riboflavin (Vitamin B2) in aqueous solutions has been a subject of scientific inquiry, primarily due to the potential for these interactions to modulate the biological activity of the vitamin. nih.gov Spectrophotometric studies have been instrumental in quantifying the formation of hetero-association complexes between these molecules.

Research has demonstrated that both caffeine and sodium salicylate individually form non-covalent complexes with riboflavin in aqueous environments. academicjournals.orgcore.ac.ukacademicjournals.org These interactions are predominantly driven by the stacking of the planar aromatic ring systems of the molecules, a common feature in the association of aromatic compounds in aqueous media. academicjournals.orgresearchgate.net The formation of these complexes is evidenced by changes in the electronic absorption spectra of riboflavin upon the addition of caffeine or sodium salicylate, specifically a bathochromic (red) shift and a hypochromic effect, along with the appearance of isosbestic points, which are characteristic of the formation of new molecular species in equilibrium. core.ac.uk

The stability of these complexes is quantified by the hetero-association constant (K), with a higher value indicating a more stable complex. Studies conducted at 298 K in a neutral pH environment (pH 6.86) have determined the hetero-association constants for the riboflavin-caffeine (RBF-CAF) and riboflavin-sodium salicylate (RBF-NAS) complexes. academicjournals.orgcore.ac.ukacademicjournals.org The findings indicate that the complex formed between riboflavin and caffeine is significantly more stable than that formed with sodium salicylate. academicjournals.orgcore.ac.ukacademicjournals.org

The self-association of these molecules has also been investigated, revealing that riboflavin exhibits a greater tendency for self-association (dimerization) compared to caffeine, which in turn has a higher self-association constant than sodium salicylate. academicjournals.org This hierarchy of interaction strengths is consistent with the size and extent of the aromatic systems of the molecules, with the larger three-ring system of riboflavin promoting stronger stacking interactions compared to the two-ring system of caffeine and the single-ring system of sodium salicylate. academicjournals.org The formation of these hetero-complexes with caffeine and sodium salicylate leads to a decrease in the concentration of monomeric riboflavin in solution. academicjournals.orgcore.ac.uk

| Interacting Molecules | Association Type | Equilibrium Constant (K) in M-1 |

|---|---|---|

| Riboflavin - Caffeine (RBF-CAF) | Hetero-association | 74 ± 11 |

| Riboflavin - Sodium Salicylate (RBF-NAS) | Hetero-association | 25 ± 4 |

| Caffeine (CAF) | Self-association (Dimerization) | 17.0 ± 1.5 |

| Sodium Salicylate (NAS) | Self-association (Dimerization) | 2.7 ± 0.5 |

Influence of Co-solutes on Complex Stability and Thermodynamics

The stability of the molecular complexes formed between riboflavin and caffeine or sodium salicylate can be modulated by the presence of other substances in the solution, known as co-solutes. These co-solutes can influence the hydrophobic interactions and dispersion forces that are the primary drivers of the stacking associations.

One extensively studied co-solute is urea (B33335). The addition of urea to aqueous solutions containing the riboflavin-caffeine or riboflavin-sodium salicylate complexes leads to a discernible decrease in the stability of these hetero-associates. academicjournals.orgcore.ac.ukacademicjournals.org This effect is attributed to the ability of urea to weaken the hydrophobic effect, which is a significant stabilizing force for the stacked complexes of aromatic molecules in water. core.ac.uk By disrupting the structure of water, urea reduces the energetic penalty of exposing the non-polar surfaces of the aromatic molecules to the solvent, thereby diminishing the driving force for association.

The reduction in complex stability is quantitatively reflected in the decrease of the hetero-association constants in the presence of urea. For instance, in a 1.0 M urea solution, the hetero-association constant for the RBF-CAF complex decreases, as does the constant for the RBF-NAS complex. academicjournals.orgcore.ac.ukacademicjournals.org

| Complex | K without Urea (M-1) | K with 1.0 M Urea (M-1) |

|---|---|---|

| Riboflavin - Caffeine (RBF-CAF) | 74 ± 11 | 53 ± 7 |

| Riboflavin - Sodium Salicylate (RBF-NAS) | 25 ± 4 | 17 ± 3 |

While specific thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) changes for the complexation of riboflavin with caffeine and sodium salicylate are not extensively detailed in the available research, studies on the complexation of caffeine with other aromatic ligands have shown a general trend of enthalpy-entropy compensation. In these cases, a more favorable (more negative) enthalpy of complexation, which is often associated with stronger binding interactions, is accompanied by a less favorable (more negative) entropy change. This suggests that the formation of a more ordered complex structure comes at an entropic cost. The primary forces contributing to these thermodynamic changes are believed to be a combination of direct interactions between the associating molecules and the accompanying changes in the solvation shell.

Advanced Analytical Methodologies for Characterization and Quantification

Electrochemical Methods in Analytical Chemistry

Electrochemical methods, which utilize the measurement of potential, current, or charge, offer an alternative approach for the analysis of caffeine (B1668208) and salicylate (B1505791). asdlib.org These techniques are known for their simplicity, speed, and high sensitivity. researchgate.net

Ion-selective electrodes (ISEs) are potentiometric sensors that provide a simple and rapid method for determining the concentration of specific ions. psu.edu Various salicylate-selective electrodes have been developed for the direct determination of salicylate in different samples. psu.edunih.gov

One such sensor is a poly(vinyl chloride) (PVC) membrane electrode based on an N,N'-1,4-butylene bis(3-methyl salicylidene iminato) copper(II) complex as the ionophore. psu.edu This electrode demonstrates excellent performance for salicylate determination. psu.edu Another study successfully used an ISE with heptyl-4-trifluoroacetylbenzoate as a neutral carrier to measure the free concentration of salicylate in blood serum without sample preparation, showing a strong linear correlation (coefficient of 0.997) with results from conventional colorimetry. nih.gov

| Parameter | Value/Range | Reference |

|---|---|---|

| Nernstian Slope | -59.1 ± 1.0 mV/decade | psu.edu |

| Linear Range | 1.0 × 10⁻⁶ to 1.0 M | psu.edu |

| Limit of Detection | 5.0 × 10⁻⁷ M | psu.edu |

| Response Time | < 10 seconds | psu.edu |

| Usable pH Range | 4.5 - 10.5 | psu.edu |

Voltammetric techniques are used to study the electrochemical behavior of electroactive species like caffeine and salicylic (B10762653) acid. The electrochemical oxidation of salicylic acid has been investigated on a glassy carbon electrode using cyclic and differential pulse voltammetry (DPV). researchgate.net The studies show a single irreversible oxidation wave, with a DPV response in a Britton-Robinson buffer solution (pH 2.37) at a potential of +1.088 V. researchgate.net

The electrochemical oxidation of caffeine has also been extensively studied. researchgate.netmdpi.com To enhance sensitivity and lower the oxidation potential, various modified electrodes have been fabricated. For instance, modifying a glassy carbon electrode (GCE) with carbon nanofibers (CNF) was shown to increase the current response for caffeine oxidation by more than double while also lowering the peak potential. mdpi.com Other modifications, such as with graphene or lead films, have also been shown to significantly improve the voltammetric response for caffeine. mdpi.com

| Electrode | Peak Potential (V) | Peak Current (µA) | Reference |

|---|---|---|---|

| Bare Glassy Carbon Electrode (GCE) | 1.44 | 17 | mdpi.com |

| Carbon Nanofiber-Modified GCE (CNF-GCE) | 1.35 | 40 | mdpi.com |

| Pt@ZnCo₂O₄-Modified GCE | 1.49 | 20.77 | mdpi.com |

| Graphene-Modified GCE (GR/GCE) | Not Specified | 11.22 | mdpi.com |

Chemometric Applications in Spectroscopic and Chromatographic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. scispace.com In the analysis of multi-component formulations like those containing caffeine and a salicylate, spectroscopic signals often overlap, making direct quantification difficult. Chemometric techniques such as Partial Least Squares Regression (PLSR) and Artificial Neural Networks (ANN) are applied to resolve these complex data sets. scispace.comthegms.co

Studies have successfully used PLSR and ANN to process UV-visible spectrophotometric data for the simultaneous quantification of caffeine and other drugs in pharmaceutical mixtures. scispace.com For a mixture of paracetamol and caffeine, both models were applied to spectral data from 205-300 nm. The ANN model showed slightly better prediction efficiencies than the PLSR model. scispace.com Chemometrics has also been combined with other analytical techniques; for example, PLS regression is used to build quantitative models from THz spectroscopic data. researchgate.netchalmers.se

| Chemometric Model | Data Set | Coefficient of Determination (R²) | Reference |

|---|---|---|---|

| Partial Least Squares Regression (PLSR) | Prediction Set | Not Specified | scispace.com |

| Validation Set | Not Specified | scispace.com | |

| Artificial Neural Network (ANN) | Prediction Set | 99.28% | scispace.com |

| Validation Set | 99.13% | scispace.com |

These methods provide a rapid and cost-effective alternative for the quality assessment of drugs without the need for physical separation of the components. scispace.com

Preclinical Pharmacokinetic and Pharmacodynamic Investigations in Vitro and in Animal Models

Mechanistic Insights from Experimental Animal Models

Cortical Arousal Enhancement Studies in Rodent Models

Studies in rodent models have demonstrated that caffeine (B1668208) sodium salicylate (B1505791) enhances cortical arousal to a greater extent than caffeine alone. ijper.orglowtoxinforum.com In one study, the locomotor activity in animals treated with caffeine sodium salicylate showed a significant increase of 49.24%, compared to a 37.1% increase with caffeine alone. ijper.orglowtoxinforum.com Furthermore, in an open-field test, the number of crossings and rearings, indicators of exploratory behavior and arousal, were notably elevated in the this compound group. ijper.orglowtoxinforum.com The number of crossings increased by 54.89% with caffeine salicylate, compared to a 42.34% increase with caffeine. ijper.org Similarly, rearing behavior increased by 27.87% with the combination, versus 17.26% with caffeine alone. ijper.org These findings suggest a synergistic or enhanced effect of the combination on central nervous system stimulation. ijper.orglowtoxinforum.com

| Parameter | Caffeine | This compound |

|---|---|---|

| Increase in Locomotor Activity | 37.1% | 49.24% |

| Increase in Number of Crossings (Open-Field Test) | 42.34% | 54.89% |

| Increase in Number of Rearings (Open-Field Test) | 17.26% | 27.87% |

Analysis of Modulatory Effects on Peripheral Physiological Responses

This compound exhibits modulatory effects on peripheral physiological responses, influenced by both its components. The caffeine portion can stimulate the cardiovascular system, leading to an increased heart rate and potentially a transient rise in blood pressure. webmd.com It also acts as a mild diuretic by increasing renal blood flow and sodium excretion. drugbank.com The salicylate component is known for its anti-inflammatory and analgesic properties, which are mediated through the inhibition of prostaglandin (B15479496) synthesis. ijper.org In animal models, this compound demonstrated mild anti-inflammatory effects, as seen by the inhibition of rat paw edema, though to a lesser extent than the standard anti-inflammatory drug diclofenac. ijper.org It also showed a mild analgesic effect by prolonging tail withdrawal time in a heat conduction test. ijper.org

| Test | This compound Result | Standard Drug Result |

|---|---|---|

| Anti-inflammatory (% inhibition of rat paw edema at 120 min) | 18.75% | 62.5% (Diclofenac) |

| Analgesic (% prolongation of tail withdrawal time) | 25% | 78.88% (Pentazocine) |

Role of Adenosine (B11128) Receptor Antagonism in Observed Effects

A primary mechanism underlying the stimulant effects of the caffeine component in this compound is the antagonism of adenosine receptors. wikipedia.orgresearchgate.net Caffeine has a similar molecular structure to adenosine, allowing it to bind to and block all four subtypes of adenosine receptors (A1, A2A, A2B, and A3). wikipedia.orgdrugbank.com The blockade of A2A receptors, in particular, is linked to caffeine's wakefulness-promoting effects. wikipedia.orgdrugbank.com By antagonizing these receptors, caffeine reduces the inhibitory effects of adenosine on the central nervous system, leading to increased neuronal firing and the release of various neurotransmitters that contribute to alertness and arousal. wikipedia.orgresearchgate.net This adenosine receptor antagonism is a key contributor to the cortical arousal and CNS stimulant properties observed with this compound. ijper.orglowtoxinforum.com

Metabolic Transformations and Bioactivation Pathways in Preclinical Systems

Enzymatic Biotransformation Processes of Caffeine and Salicylate Constituents

The metabolic fate of this compound involves the individual biotransformation pathways of its two constituents.

Caffeine: The metabolism of caffeine primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system, with CYP1A2 being the major enzyme responsible for its breakdown. drugbank.commdpi.com The initial step is typically demethylation, leading to the formation of three primary metabolites: paraxanthine (B195701) (the major metabolite), theobromine (B1682246), and theophylline (B1681296). wikipedia.orgdrugbank.com These metabolites are further metabolized and eventually excreted in the urine. drugbank.com Other enzymes, such as xanthine (B1682287) oxidase and N-acetyltransferase 2, also play a role in the subsequent metabolism of caffeine's byproducts. drugbank.com

Salicylate: The biotransformation of salicylate also occurs in the liver. The primary metabolic pathways include conjugation with glycine (B1666218) to form salicyluric acid and with glucuronic acid to form salicyl phenolic and acyl glucuronides. A smaller fraction is oxidized to gentisic acid. The rate of these metabolic processes can become saturated at higher concentrations.

The co-administration of caffeine and salicylate in the form of this compound may potentially influence the metabolism of each other, although specific studies on the interactive metabolism of this particular compound are limited.

Investigation of Metabolite Formation and Fate

In preclinical investigations, the metabolic fate of this compound is primarily understood through the independent metabolic pathways of its constituent components: caffeine and salicylic (B10762653) acid. Following administration, the salt is expected to dissociate, allowing each component to undergo its distinct biotransformation processes. In vitro and in vivo animal models, predominantly rodents, have been instrumental in elucidating the formation and subsequent fate of their respective metabolites.

The metabolic profile of caffeine is well-characterized in animal models. The liver is the principal site of caffeine metabolism, primarily mediated by the cytochrome P450 enzyme system, with CYP1A2 being the major enzyme in rats. The primary metabolic pathways involve demethylation and oxidation.

In rats, caffeine is extensively metabolized into several key metabolites. The three primary dimethylxanthine metabolites are paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine). nih.gov Paraxanthine is typically the most abundant metabolite. nih.gov These primary metabolites can undergo further biotransformation to form monomethylxanthines, uric acid derivatives, and other minor metabolites which are then excreted. bohrium.comnih.gov

The table below summarizes pharmacokinetic parameters for caffeine and its primary metabolites observed in Sprague-Dawley rats following a single oral administration.

Table 1: Plasma Pharmacokinetic Parameters of Caffeine and its Metabolites in Rats

| Compound | Cmax (mg/L) | Tmax (hr) |

|---|---|---|

| Caffeine | 3.8 ± 0.2 | 0.9 ± 0.7 |

| Paraxanthine | 1.3 ± 0.1 | 2.8 - 4.0 |

| Theobromine | 1.0 ± 0.1 | 2.8 - 4.0 |

| Theophylline | 0.7 ± 0.1 | 2.8 - 4.0 |

Data represents mean ± S.D. from a study in male Sprague-Dawley rats. nih.gov

The metabolism of the salicylate component, derived from sodium salicylate, has also been thoroughly investigated in animal models. After absorption, salicylic acid undergoes conjugation and hydroxylation reactions primarily in the liver.

In rats, the main metabolic pathways for salicylic acid include conjugation with glycine to form salicyluric acid, and conjugation with glucuronic acid to form salicyl phenolic glucuronide and salicyl acyl glucuronide. nih.gov A minor pathway involves the hydroxylation of salicylic acid to form gentisic acid (2,5-dihydroxybenzoic acid). nih.gov The relative contribution of each pathway can be dose-dependent. nih.gov Studies in protein-deficient rats have shown alterations in salicylate metabolism, including an increased formation of salicyluric acid. nih.gov These metabolites are primarily eliminated through the kidneys in urine. nih.gov

The table below details the primary metabolites of salicylic acid identified in preclinical animal models.

Table 2: Major Metabolites of Salicylic Acid in Animal Models

| Metabolite | Metabolic Pathway |

|---|---|

| Salicyluric Acid | Glycine Conjugation |

| Salicyl Phenolic Glucuronide | Glucuronidation |

| Salicyl Acyl Glucuronide | Glucuronidation |

| Gentisic Acid | Hydroxylation |

Metabolites are formed primarily in the liver and excreted via the kidneys. nih.govnih.gov

Chemical Stability and Degradation Pathways of Caffeine Sodium Salicylate

Hydrolytic Degradation Pathways and Reaction Kinetics

Hydrolytic degradation involves the breakdown of a substance by water. For caffeine (B1668208) sodium salicylate (B1505791), the stability of the salicylate component is of primary concern.

The salicylate ion in solution is relatively stable. However, if the precursor, acetylsalicylic acid, were present, it would be susceptible to hydrolysis, breaking down into salicylic (B10762653) acid and acetic acid. This reaction is well-documented and can be catalyzed by both acids and bases. In the context of caffeine sodium salicylate, the salicylate ion itself does not undergo further significant hydrolysis under normal conditions.

Caffeine is generally stable against hydrolysis in neutral and acidic conditions. However, under strong alkaline conditions, the imidazole (B134444) ring of the caffeine molecule can be opened. The alkaline hydrolysis of caffeine can lead to the formation of caffeidine. researchgate.net The rate of this hydrolysis is dependent on the pH and temperature of the solution.

Table 1: Hydrolytic Stability Considerations for Caffeine and Sodium Salicylate

| Compound | Condition | Degradation Pathway | Products |

| Caffeine | Strong Alkaline (e.g., NaOH) | Imidazole ring opening | Caffeidine |

| Sodium Salicylate | Neutral/Acidic pH | Generally stable | - |

| Acetylsalicylic Acid (for comparison) | Aqueous solution (acid or base catalyzed) | Ester hydrolysis | Salicylic acid, Acetic acid |

This table is generated based on known chemical properties of the individual components.

Oxidative Degradation Mechanisms and Prevention Strategies

Oxidative degradation involves reactions with oxygen or other oxidizing agents. Both caffeine and sodium salicylate can be degraded by strong oxidizing species, such as hydroxyl radicals (•OH), which are often generated in Advanced Oxidation Processes (AOPs).

The degradation of caffeine by AOPs has been extensively studied. Processes like ozonation (O₃), UV/H₂O₂, and UV/TiO₂ are effective in breaking down the caffeine molecule. researchgate.netnih.gov The reaction mechanism primarily involves the attack of hydroxyl radicals on the caffeine structure. The degradation rate is influenced by factors such as the initial concentration of caffeine, pH, and the dosage of the oxidizing agent or catalyst. nih.gov For instance, in UV/H₂O₂ processes, the photolysis of hydrogen peroxide generates hydroxyl radicals that readily react with caffeine. nih.gov

Salicylic acid is also susceptible to oxidative degradation by hydroxyl radicals. The degradation pathway often involves hydroxylation of the aromatic ring, followed by ring-opening.

Prevention of oxidative degradation in a formulation would typically involve the use of antioxidants, which can scavenge free radicals, and packaging that limits exposure to oxygen.

Table 2: Efficiency of Different Advanced Oxidation Processes (AOPs) for Caffeine Degradation

| AOP Method | Catalyst/Reagent | Initial Caffeine Conc. (mg/L) | pH | Degradation Efficiency (%) | Reference |

| UV/H₂O₂/TiO₂ | H₂O₂, TiO₂ | 5 | 4 | >75 (TOC removal) | nih.gov |

| UV/TiO₂ | TiO₂ | 5 | 4 | ~60 (TOC removal) | nih.gov |

| Sonolysis (577 kHz) | - | 5 | 4 | Complete caffeine elimination, low mineralization | nih.gov |

| Ozonation (O₃) | - | - | Increases with pH | Rate increases with pH | researchgate.net |

TOC refers to Total Organic Carbon, indicating the mineralization of the compound.

Photolytic Degradation and Light Sensitivity Studies

Photolytic degradation occurs when a molecule is broken down by absorbing light energy, typically in the ultraviolet (UV) range.

Direct photolysis of caffeine in sunlight is a slow process. epa.gov However, its degradation can be significantly enhanced in the presence of photosensitizers, such as fulvic acids and nitrate, which are commonly found in natural waters. epa.gov These substances absorb light and produce reactive species, like hydroxyl radicals, which then degrade the caffeine.

The photocatalytic degradation of both caffeine and salicylic acid using semiconductor catalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) has been shown to be effective. scielo.brdaneshyari.com When these catalysts are irradiated with UV light, they generate electron-hole pairs, which in turn produce highly reactive oxygen species that can mineralize the organic compounds. The efficiency of photocatalytic degradation is dependent on factors like the type and morphology of the catalyst, pH of the solution, and the intensity of the light source. daneshyari.com

Sodium salicylate is known to be light-sensitive and can turn pink upon exposure to light. technopharmchem.com Therefore, formulations containing sodium salicylate should be protected from light.

Table 3: Photocatalytic Degradation of Caffeine and Salicylic Acid

| Compound | Catalyst | Light Source | Key Findings | Reference |

| Caffeine & Salicylic Acid | TiO₂ nanotubes | UV | High degradation rates for both pollutants. | daneshyari.com |

| Caffeine | 8% Ag-ZnO | 125W lamp | 100% degradation after 300 minutes. | scielo.br |

| Caffeine | - (Direct photolysis) | Artificial sunlight | Very slow degradation (>170 h). | epa.gov |

| Caffeine | Fulvic acids, Nitrate (Photosensitizers) | Artificial sunlight | Enhanced photodegradation. | epa.gov |

Thermal Degradation Profiles and Stability Under Heat Stress

Thermal degradation refers to the breakdown of a compound at elevated temperatures. Information on the specific thermal degradation profile of this compound is limited.

Caffeine itself is a relatively heat-stable compound, with a high melting point (around 238 °C) and decomposition temperature.

Sodium salicylate, being the salt of a carboxylic acid, can undergo thermal decarboxylation at high temperatures, although specific temperatures are not well-documented in the available literature. In one study, a solution containing sodium salicylate and carbamazepine (B1668303) showed a loss of carbamazepine after autoclaving, suggesting that high temperatures in solution can promote degradation of certain components in a mixture. pharmacylibrary.com

It is also noted that a mixture of caffeine and sodium salicylate can be a physical incompatibility, where the ingredients may liquefy when mixed together, which is a stability concern under certain conditions.

Given the lack of specific data, it is prudent to assume that prolonged exposure to high temperatures could lead to the degradation of the salicylate component and potentially interactions between the two components.

Microbial Degradation of Constituent Compounds

The microbial degradation of caffeine and sodium salicylate has been a subject of considerable research, particularly in the context of bioremediation.

A primary route for the bacterial degradation of caffeine is N-demethylation, which involves the sequential removal of the three methyl groups from the xanthine (B1682287) structure. nih.gov This pathway has been identified in numerous bacterial strains, with Pseudomonas species being among the most studied. nih.gov

In Pseudomonas putida CBB5, a well-characterized strain, the N-demethylation of caffeine proceeds as follows:

N1-demethylation: Caffeine is first converted to theobromine (B1682246).

N3-demethylation: Theobromine is then demethylated to 7-methylxanthine (B127787).

N7-demethylation: Finally, 7-methylxanthine is converted to xanthine.

These reactions are catalyzed by a series of specific N-demethylase enzymes. nih.gov Xanthine is then further metabolized through the purine (B94841) degradation pathway.

Table 4: Key Enzymes in the N-Demethylation Pathway of Caffeine in Pseudomonas putida CBB5

| Enzyme | Function | Substrate | Product |

| NdmA | N1-demethylase | Caffeine | Theobromine |

| NdmB | N3-demethylase | Theobromine | 7-Methylxanthine |

| NdmCDE complex | N7-demethylase | 7-Methylxanthine | Xanthine |

Table based on findings from studies on Pseudomonas putida CBB5. nih.gov

An alternative pathway for caffeine degradation in some bacteria is the direct oxidation at the C-8 position of the purine ring. This pathway has been observed in strains of Pseudomonas and mixed cultures of Klebsiella and Rhodococcus.

The initial step involves the oxidation of caffeine to 1,3,7-trimethyluric acid, catalyzed by an enzyme such as caffeine dehydrogenase or caffeine oxidase. This intermediate is then further metabolized. This pathway is distinct from the N-demethylation route as it does not involve the removal of methyl groups in the initial steps.

Identification of Microbial Degradation Products (e.g., Theophylline (B1681296), Theobromine)

The caffeine moiety of this compound is susceptible to microbial degradation, serving as a carbon and nitrogen source for various microorganisms. researchgate.net The primary microbial catabolism pathways involve N-demethylation, where methyl groups are sequentially removed from the caffeine molecule. researchgate.netnih.gov This process leads to the formation of several dimethylxanthines, most notably theophylline and theobromine. ird.frasm.org

Research indicates that the specific degradation products can differ between fungal and bacterial systems. Fungi, such as those from the Aspergillus and Penicillium genera, predominantly demethylate caffeine at the 7-position, leading to theophylline (1,3-dimethylxanthine) as the initial major product. researchgate.netird.fr In contrast, many bacterial species, including various Pseudomonas strains, primarily metabolize caffeine into theobromine (3,7-dimethylxanthine) and paraxanthine (B195701) (1,7-dimethylxanthine). researchgate.netnih.govasm.org These dimethylxanthines are further demethylated to xanthine, which then enters the purine catabolic pathway and is broken down into ammonia (B1221849) and carbon dioxide. researchgate.netasm.org

The table below summarizes findings on the microbial degradation of caffeine by different microorganisms.

Table 1: Microbial Degradation Products of Caffeine

| Microorganism Type | Species Example | Primary Degradation Product(s) | Reference(s) |

|---|---|---|---|

| Fungi | Aspergillus, Penicillium | Theophylline | ird.fr, researchgate.net |

| Bacteria | Pseudomonas putida CBB5 | Theobromine (major), Paraxanthine (minor) | asm.org |

| Bacteria | Pseudomonas, Serratia | Theobromine | researchgate.net |

Factors Influencing Chemical Stability in Various Matrices

The stability of this compound in a solution or formulation is not intrinsic but is influenced by a range of environmental and compositional factors. The interaction between caffeine and sodium salicylate itself is a key factor. Sodium salicylate is known to increase the aqueous solubility of caffeine, which can, in turn, affect its stability and aggregation properties. mdpi.comresearchgate.netnih.gov This is achieved through molecular interactions, potentially involving π–π stacking between the aromatic systems of the caffeine and salicylate molecules. mdpi.comnih.gov

The stability of the complex can be influenced by:

pH: The pH of the matrix can affect the ionization state of both the caffeine and sodium salicylate components, potentially influencing their interaction and degradation. The uptake of caffeine by cells, for instance, has been shown to increase with pH. biosynth.com

Presence of Other Molecules: The addition of other substances can impact the stability of the complex. For example, in studies involving riboflavin (B1680620), it was found that both caffeine and sodium salicylate could form complexes with the vitamin, and the presence of urea (B33335) could weaken the binding forces in these complexes by diminishing the hydrophobic effect. core.ac.uk

Temperature: Temperature can affect the rate of chemical reactions and the solubility of components. Viscosity measurements of caffeine in sodium salicylate solutions show temperature-dependent behavior, suggesting that temperature influences the hydration and aggregation of caffeine molecules. mdpi.com

Table 2: Factors Affecting Stability

| Factor | Influence | Reference(s) |

|---|---|---|

| Sodium Salicylate Concentration | Increases caffeine solubility and promotes self-aggregation. | mdpi.com, researchgate.net, nih.gov |

| pH | Affects molecular uptake and ionization state. | biosynth.com |

| Temperature | Influences molecular interactions, solubility, and aggregation. | mdpi.com |

| Co-solutes (e.g., Urea) | Can weaken hydrophobic interactions and decrease the stability of molecular complexes. | core.ac.uk |

Degradation Product Identification and Characterization

The identification and quantification of this compound's degradation products, particularly the methylxanthine metabolites from the caffeine component, rely on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose. oup.comsrce.hr

Reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection is a widely used approach. oup.comsrce.hr This method allows for the simultaneous separation and determination of caffeine, theophylline, and theobromine in various samples. oup.com The separation is typically achieved on a C18 column using a mobile phase consisting of a mixture of solvents like methanol, water, and an acid such as acetic acid. oup.com Detection is commonly performed at a wavelength around 272-273 nm, where methylxanthines exhibit strong absorbance. oup.comakjournals.com

The advantages of using HPLC-based methods include:

Specificity and Sensitivity: The ability to separate structurally similar compounds like theophylline and theobromine with high resolution. Detection limits can be very low, reaching the picogram per milliliter (pg/mL) range. oup.com

Speed and Efficiency: Analyses can often be completed in a short amount of time, sometimes in less than 12 minutes, without requiring complex sample pretreatment or derivatization steps. oup.com

Versatility: The method can be applied to diverse matrices, including beverage samples and biological fluids. oup.comsrce.hr

More advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer even greater sensitivity and specificity for identifying and quantifying these degradation products. akjournals.comijprajournal.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetaminophen |

| Acetic Acid |

| Acetylsalicylic Acid |

| Ammonia |

| Benzoic Acid |

| Caffeine |

| This compound |

| Carbon Dioxide |

| Paraxanthine |

| Riboflavin |

| Salicylic Acid |

| Sodium Salicylate |

| Theobromine |

| Theophylline |

| Urea |

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Conformational Analysis and Hydration Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to study the time-evolved behavior of molecular systems, providing detailed information on conformational changes and the dynamics of solvent interactions. Studies on the caffeine (B1668208) and sodium salicylate (B1505791) system have utilized MD simulations to understand hydration and aggregation properties.

One such study performed MD simulations using the AMBER14 force field with a TIP3P water model in an NPT canonical ensemble. researchgate.net The simulations revealed that the presence of sodium salicylate promotes the self-aggregation of caffeine in water. researchgate.netmdpi.com This finding is significant because self-aggregation typically reduces solubility, yet sodium salicylate is known to increase it, pointing to a more complex interaction mechanism. nih.gov

A key aspect investigated is the hydration dynamics around the caffeine molecule. The hydration number (h_n), which represents the number of water molecules in the hydration shell, was calculated to quantify these interactions. In pure water at 298.15 K and a caffeine molality of 0.25 mol∙kg⁻¹, the calculated hydration number was 5.25. mdpi.com However, in a 0.1 mol∙kg⁻¹ sodium salicylate aqueous solution at the same caffeine concentration, the hydration number was found to be lower, at 4.24. mdpi.com This suggests that sodium salicylate alters the local water structure around caffeine molecules. After caffeine self-aggregation is promoted by sodium salicylate, the hydration number of the caffeine aggregate significantly increases. mdpi.comnih.gov

Radial distribution functions (RDFs) were calculated to further analyze the spatial relationships between molecules. The RDFs of water oxygen atoms around specific sites on the caffeine molecule (such as its oxygen and nitrogen atoms) provide a detailed picture of the hydration shell structure. mdpi.com Furthermore, RDFs calculated for the center of mass of caffeine and salicylate ions indicated an absence of direct, stable interactions between salicylate and caffeine aggregates in the equilibrium state, suggesting the salicylate's role is transient in facilitating a change in caffeine's state. mdpi.com

| Condition | Caffeine Molality (mol∙kg⁻¹) | Temperature (K) | Calculated Hydration Number (h_n) |

| Pure Water | 0.25 | 298.15 | 5.25 |

| 0.1 mol∙kg⁻¹ Sodium Salicylate Solution | 0.25 | 298.15 | 4.24 |

This table presents hydration numbers of caffeine calculated from molecular dynamics simulations, showing the influence of sodium salicylate on the local hydration environment of caffeine. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Interaction Energies

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and precisely calculate the energies of intermolecular interactions. While extensive DFT studies have been conducted on caffeine's interactions with water and on the conformational preferences of the caffeine molecule itself, specific quantum chemical calculations detailing the electronic structure and interaction energies of the caffeine-sodium salicylate complex are not extensively detailed in the searched literature. scispace.comresearchgate.net

However, the nature of the interaction is well-described through experimental data and MD simulations. The primary interaction responsible for the formation of the initial complex is identified as a parallel stacking (π–π) interaction between the aromatic ring systems of the caffeine molecule and the salicylate anion. mdpi.comnih.govinnovationforever.com Such π–π stacking is a non-covalent interaction arising from the attractive forces between electron-rich and electron-poor regions of adjacent aromatic rings. Quantum chemical calculations would be the ideal tool to quantify the precise energy of this interaction, dissecting the contributions from electrostatic and dispersion forces that stabilize the complex. These calculations could also map the potential energy surface of the complex, identifying the most stable geometric arrangements and the energy barriers between different conformations.

Docking and Molecular Recognition Studies for Binding Mechanisms

Molecular recognition studies, often employing computational docking techniques in biological systems, can also be applied to understand the binding of small molecules in solution. For caffeine and sodium salicylate, the binding mechanism does not involve a large protein receptor but rather a direct molecular association in an aqueous environment.

Computational studies have elucidated a clear binding mechanism. The process begins with the formation of a parallel stacking aromatic complex, driven by π–π interactions between the caffeine molecule and the salicylate anion. nih.govinnovationforever.com This initial complex formation is a key step in the molecular recognition between the two species. This hetero-association is believed to be a primary factor in altering the physicochemical properties of caffeine in solution. innovationforever.com Spectroscopic and computational evidence supports the formation of these 1:1 complexes in solution. innovationforever.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new compounds.

Specific QSAR or QSPR models developed exclusively for the caffeine-sodium salicylate system were not identified in the reviewed literature. However, the principles of these models are highly relevant. For instance, a QSPR model could be developed to predict the solubility enhancement of caffeine as a function of the structural features of various hydrotropic agents, including sodium salicylate. Such a model would use calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of potential agents and correlate them with experimentally measured caffeine solubility. This would enable the in-silico screening of new, potentially more effective, solubilizing agents. General QSAR models have been developed to predict properties like antioxidant activity for various drugs, and similar approaches could be applied to complexes involving caffeine and salicylate if sufficient experimental data were available. canada.caresearchgate.net

Computational Approaches to Solubility Enhancement Mechanisms

One of the most significant applications of computational modeling to the caffeine-sodium salicylate system has been in explaining the mechanism of solubility enhancement. While caffeine has relatively low water solubility, this is markedly increased by the presence of sodium salicylate. researchgate.netmdpi.com

MD simulations have been central to forming a new hypothesis for this phenomenon. researchgate.netmdpi.comnih.gov The proposed mechanism involves several steps at the molecular level:

Initial Complexation : A parallel stacking (π–π) aromatic complex forms between a caffeine molecule and a salicylate anion. mdpi.cominnovationforever.com

Enhanced Monomer Solubility : These initial caffeine-salicylate complexes provide better solubility for individual caffeine molecules than caffeine alone, preventing immediate self-aggregation and allowing for a state of local supersaturation. mdpi.com

Salicylate Relocation and Hydration : The salicylate moiety is then relocated from the complex, which is followed by its own hydration. researchgate.netmdpi.com This release of the salicylate anion is a critical step.

This computational model provides a more nuanced view than simple hydrotropy, suggesting a dynamic process of complex formation, release, and induced aggregation that collectively results in higher concentrations of caffeine in solution.

| System | Temperature (K) | Caffeine Solubility (mol∙kg⁻¹) |

| Caffeine in Pure Water | 293.15 | 0.082 |

| Caffeine in 0.1 mol∙kg⁻¹ SS Solution | 293.15 | 0.222 |

| Caffeine in Pure Water | 298.15 | 0.109 |

| Caffeine in 0.1 mol∙kg⁻¹ SS Solution | 298.15 | 0.259 |

| Caffeine in Pure Water | 303.15 | 0.133 |

| Caffeine in 0.1 mol∙kg⁻¹ SS Solution | 303.15 | 0.301 |

| Caffeine in Pure Water | 308.15 | 0.165 |

| Caffeine in 0.1 mol∙kg⁻¹ SS Solution | 308.15 | 0.354 |

| Caffeine in Pure Water | 313.15 | 0.203 |

| Caffeine in 0.1 mol∙kg⁻¹ SS Solution | 313.15 | 0.408 |

This table shows the experimentally determined solubility of caffeine in pure water versus a 0.1 mol∙kg⁻¹ sodium salicylate (SS) aqueous solution at various temperatures, demonstrating the significant solubility enhancement that computational models aim to explain. nih.gov

Simulations of Diffusion Processes at the Molecular Level

The study of diffusion provides insight into mass transport and intermolecular interactions within a solution. For the caffeine-sodium salicylate system, the Taylor dispersion method has been used to measure ternary mutual diffusion coefficients (D_ij_) at 25.00ºC. innovationforever.com

These experiments show that the cross-diffusion coefficients (D_12_ and D_21_) are non-zero and generally negative. innovationforever.com A non-zero cross-diffusion coefficient indicates that a concentration gradient of one solute (e.g., caffeine) can cause a flux of the other solute (sodium salicylate), a phenomenon known as coupled diffusion. This is direct evidence of interactions between the solutes in the solution. innovationforever.com

The negative values indicate that the concentration gradient of caffeine leads to a counter-current flow of sodium salicylate. innovationforever.com This behavior is interpreted by considering the binding interactions between the drug and caffeine molecules. The formation of 1:1 complexes or other aggregates in solution effectively reduces the concentration of free molecules, leading to a counterflow to compensate for the loss. innovationforever.com A model of diffusion that includes the formation of a 1:1 complex was shown to be in good agreement with the experimental data, yielding an association constant (K) of 70 mol⁻¹·dm³ for the caffeine-salicylate complex. innovationforever.com

| Solute Fraction of NaSal (X₁) | D₁₁ (x 10⁻⁹ m²·s⁻¹) | D₁₂ (x 10⁻⁹ m²·s⁻¹) | D₂₁ (x 10⁻⁹ m²·s⁻¹) | D₂₂ (x 10⁻⁹ m²·s⁻¹) |

| 0.000 | 1.086 | -0.163 | 0.000 | 0.731 |

| 0.252 | 1.062 | -0.126 | -0.004 | 0.737 |

| 0.501 | 1.030 | -0.103 | -0.008 | 0.720 |

| 0.751 | 1.006 | -0.085 | -0.010 | 0.700 |

| 1.000 | 0.995 | -0.100 | 0.009 | 0.699 |

This table presents the ternary mutual diffusion coefficients (D_ij_) for the Sodium Salicylate (1) + Caffeine (2) + Water system at a total concentration of 0.010 mol·dm⁻³ and 298.15 K. The non-zero, negative cross-diffusion coefficients (D₁₂ and D₂₁) indicate significant interaction between the solutes. innovationforever.com

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of caffeine (B1668208) sodium salicylate (B1505791) has traditionally been achieved through straightforward methods. One common laboratory-scale approach involves dissolving caffeine and salicylic (B10762653) acid in a solvent such as dichloromethane, heating the mixture, and then inducing precipitation with a non-solvent like petroleum ether. ijper.org Another established method is the trituration of caffeine with sodium salicylate in the presence of alcohol to form a paste, which is then dried. google.com

While effective, these methods present opportunities for improvement, which is a key focus of emerging research. The future direction in the synthesis of caffeine sodium salicylate is the development of novel routes with enhanced efficiency, focusing on principles of green chemistry. This includes exploring solvent-free or aqueous-based synthetic methods to reduce the reliance on organic solvents like dichloromethane. ijper.orgmdpi.com Research may also target the improvement of reaction kinetics and yield, potentially through mechanochemical methods or continuous flow processes. The goal is to create more sustainable and cost-effective manufacturing processes for this compound. A reported synthesis of a combinatorial product from equimolar concentrations of caffeine and salicylic acid resulted in a yield of 71.6% w/w. ijper.org

Exploration of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

The characterization of this compound and its components relies on a variety of established analytical techniques. Spectrophotometric methods, particularly UV-Vis spectroscopy, are frequently used for the quantitative analysis of caffeine and salicylates in solutions and formulations. thegms.cosciensage.info For instance, the absorbance maxima for acetylsalicylic acid and caffeine have been identified at 228 nm and 275 nm, respectively, in 0.1N HCl. sciensage.info Structural and functional group analysis is typically performed using Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and simultaneous estimation of caffeine and salicylates, especially in complex mixtures. mdpi.comsciensage.info

Future research is aimed at exploring more advanced analytical techniques for real-time monitoring. There is a growing interest in adapting spectroscopic methods for in-situ analysis, which could provide dynamic information about the compound's behavior in different environments. Advanced imaging techniques could be employed to visualize the distribution of this compound within biological tissues or material matrices. The development of novel sensors, possibly based on electrochemical principles, for the instantaneous detection of the compound and its components is another promising avenue. researchgate.net This would allow for real-time tracking of its release, interaction, and transformation in various systems.

Integration of Omics Technologies in Preclinical Research

Preclinical studies have investigated the biological activities of caffeine-salicylate combinations. mdpi.com However, a significant emerging direction is the integration of "omics" technologies—such as genomics, proteomics, and metabolomics—to gain a deeper, systems-level understanding of the compound's mechanisms of action. Preclinical research forms a crucial stage in the development pipeline of therapeutic agents. up.ac.za

The application of omics technologies in this context is still in its early stages but holds immense potential.

Genomics: Research could explore how genetic variations, such as polymorphisms in the CYP1A2 gene which influences caffeine metabolism, might affect individual responses to this compound. mdpi.com

Proteomics: This could be used to identify the full spectrum of protein targets that interact with the compound within a cell, moving beyond known targets to uncover novel pathways and mechanisms.

Metabolomics: By analyzing the global changes in small-molecule metabolites following exposure, researchers could map the metabolic pathways perturbed by this compound, offering insights into its systemic effects.

Integrating these high-throughput technologies into preclinical models will allow for a more comprehensive characterization of the compound's biological impact and could help in identifying new applications or predicting responses more accurately.

Computational Design and Optimization of this compound Analogues

Computational chemistry has become a powerful tool for understanding the molecular interactions within the this compound complex. nih.gov Molecular dynamics simulations have been particularly insightful, revealing that the interaction between caffeine and the salicylate anion is a key factor in increasing caffeine's otherwise limited aqueous solubility. mdpi.comresearchgate.netnih.gov These studies have hypothesized that the mechanism involves the relocation of the salicylate moiety from a parallel stacking (π–π) aromatic complex with caffeine, which in turn enhances hydration and solubility. nih.govnih.gov This interaction is also influenced by temperature and the presence of other molecules. researchgate.net

Building on this foundational knowledge, a major future perspective is the use of computational tools for the rational design and optimization of this compound analogues. researchgate.net By modifying the functional groups on either the caffeine or salicylate scaffold in silico, researchers can predict how these changes would affect properties like solubility, binding affinity to specific targets, and stability. This computational-first approach can significantly accelerate the discovery of novel analogues with tailored characteristics. For example, the design of new C8-modified caffeine derivatives to create pharmacologically active ionic liquids demonstrates a similar strategy of leveraging caffeine's structure to create new chemical entities with enhanced properties. rsc.org

| Temperature (K) | Solubility in Pure Water (mg∙mL⁻¹) | Solubility in 0.1 mol∙kg⁻¹ SS Solution (mg∙mL⁻¹) | Solubility Increase Factor |

|---|---|---|---|

| 291.15 | - | - | - |

| 293.15 | 16.0 | 32.5 | 2.03 |

| 298.15 | 21.7 | 47.3 | 2.18 |

| 303.15 | 28.3 | 65.1 | 2.30 |

| 308.15 | 38.9 | 91.4 | 2.35 |

| 313.15 | 45.5 | 123.6 | 2.72 |

Investigation of Environmental Fate and Transformation in Ecological Systems

Caffeine is frequently detected in aquatic environments and is considered a marker of anthropogenic contamination. researchgate.net Its environmental fate is influenced by factors like its high water solubility, resistance to degradation, and long half-life, which can be up to 1.5 days in water via photolysis and biodegradation. researchgate.netmdpi.com Salicylates are also found in the environment and are subject to ecological risk assessments. researchgate.netcanada.ca

A critical and underexplored area of research is the specific environmental fate and transformation of the this compound complex. The enhanced solubility of caffeine in the presence of salicylate suggests that their co-existence could alter their transport and persistence in ecological systems. mdpi.com Future investigations must address whether the complex remains intact in various environmental compartments (water, soil) or dissociates into its constituent parts.

Key research questions include:

Does the formation of the complex affect the biodegradation or photolysis rates of caffeine and salicylate?

How does the complex interact with aquatic organisms compared to the individual compounds? mdpi.com

What are the potential transformation products of the complex under different environmental conditions?

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying caffeine sodium salicylate and its components in complex formulations?

- Methodological Answer : Raman spectroscopy combined with density functional theory (DFT) is a robust approach for component identification and vibrational mode assignment. For quantitative analysis, spectral peak height or area from gradient solutions (e.g., sodium salicylate and antipyrine) can be used to build calibration models. This method avoids interference from excipients in multi-component formulations .

Q. How does sodium salicylate enhance caffeine solubility in aqueous media?

- Methodological Answer : Sodium salicylate disrupts caffeine self-aggregation by forming clathrate-like structures around caffeine molecules. Volumetric and viscosimetric measurements show increased hydration numbers post-aggregation. Molecular dynamics simulations suggest that salicylate ions relocate from π-π stacking interactions with caffeine, promoting hydration and solubility .

Q. What experimental design considerations are critical for studying this compound incompatibilities in pharmaceutical formulations?

- Methodological Answer : Avoid acidic additives like caffeine citrate, which liberate salicylic acid and cause precipitation. Substitute with neutral caffeine derivatives and use buffered solutions to stabilize pH. Titrimetry with hydrotropic agents (e.g., 2.5 M sodium salicylate) can improve solubility assessments .

Advanced Research Questions

Q. How can computational methods resolve contradictions in caffeine solubility data across different solvents?

- Methodological Answer : Discrepancies arise from solvent-specific interactions. For example, caffeine solubility in methyl salicylate decreases with temperature due to heat absorption, while sodium salicylate in water increases solubility via hydration. Use molecular dynamics simulations to model solvent-caffeine interactions and validate with volumetric/viscosimetric data .

Q. What metabolomic approaches are suitable for evaluating sodium salicylate’s impact on biological systems?

- Methodological Answer : Employ orthogonal partial least squares discriminant analysis (OPLS-DA) and principal component analysis (PCA) to identify differential metabolites (e.g., in sperm cells). Enrichment analysis of metabolic pathways (e.g., TCA cycle, fatty acid oxidation) can reveal mechanistic insights. Supplementary tables and hierarchical clustering validate reproducibility .

Q. How does sodium salicylate modulate transcriptional activity in anti-inflammatory studies?

- Methodological Answer : Sodium salicylate inhibits NF-κB by preventing IκB degradation, retaining NF-κB in the cytosol. Use luciferase reporter assays (e.g., HIV LTR or Igκ enhancer) in transfected T-cells to quantify transcriptional suppression. Pair with EMSA to confirm DNA binding inhibition .

Q. What strategies validate Raman-based quantitative models for this compound in multi-component injections?

- Methodological Answer : Cross-validate models using independent sample sets and compare with HPLC or NMR. Ensure DFT-calculated spectra match experimental solid/aqueous phase data. Statistical metrics (e.g., RMSE, R²) should confirm model robustness .

Data Contradiction & Resolution

Q. How to address conflicting reports on sodium salicylate’s effect on glucose metabolism in muscle tissue?

- Resolution : Early studies using phosphate-buffered media showed inhibition of glucose uptake, while bicarbonate-buffered systems revealed enhanced uptake. Replicate experiments under physiological buffer conditions (bicarbonate, pH 7.4) and measure glucose incorporation via isotopic tracing (e.g., ¹⁴C-labeled amino acids) .

Guidelines for Reproducibility

- Experimental Replication : Follow detailed protocols from peer-reviewed studies (e.g., Journal of Light Scattering for Raman methods ).

- Computational Reproducibility : Share MD simulation parameters (force fields, solvation models) and raw data in supplementary materials per COST Action CA18202 standards .

- Ethical Reporting : Avoid overinterpretation; limit conclusions to data scope (e.g., avoid extrapolating in vitro results to clinical efficacy without animal models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.